molecular formula C42H42P4 B3369477 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane CAS No. 23582-04-9

1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane

Cat. No.: B3369477
CAS No.: 23582-04-9
M. Wt: 670.7 g/mol
InChI Key: TXFNTLLEAYZBGV-UHFFFAOYSA-N
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Description

1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane is a complex organophosphorus compound with the molecular formula C42H42P4. It is characterized by the presence of six phenyl groups attached to a tetraphosphadecane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane typically involves the reaction of diphenylphosphine with a suitable alkylating agent. One common method is the reaction of diphenylphosphine with 1,4-dibromobutane under controlled conditions to form the desired tetraphosphine ligand . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane involves its ability to form stable complexes with metal ions. The phosphine groups act as electron donors, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic and chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane is unique due to its tetraphosphine backbone, which allows it to form stable complexes with multiple metal ions simultaneously. This property makes it particularly useful in catalysis and coordination chemistry, where multi-dentate ligands are often required .

Properties

IUPAC Name

2-diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H42P4/c1-7-19-37(20-8-1)43(33-35-45(39-23-11-3-12-24-39)40-25-13-4-14-26-40)31-32-44(38-21-9-2-10-22-38)34-36-46(41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-30H,31-36H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFNTLLEAYZBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42P4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946380
Record name 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane
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Molecular Weight

670.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23582-04-9
Record name 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23582-04-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane
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Record name 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane
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Record name 1,1,4,7,10,10-hexaphenyl-1,4,7,10-tetraphosphadecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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